molecular formula C17H24N2O2 B4804981 N-(ADAMANTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-(ADAMANTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4804981
M. Wt: 288.4 g/mol
InChI Key: BDVIQJMLZAKBNE-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with ethyl bromide to form 1-ethyladamantane. This intermediate is then subjected to a series of reactions to introduce the oxazole ring and the carboxamide group. The final step often involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(ADAMANTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes. Once inside the cell, the oxazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. This makes the compound a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(ADAMANTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-adamantyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-14-15(9(2)21-19-14)17(20)18-16-12-5-10-4-11(7-12)8-13(16)6-10/h10-13,16H,3-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVIQJMLZAKBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2C3CC4CC(C3)CC2C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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